Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
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Description
Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
The scaffold of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new chemotype with potential anti-mycobacterial properties. Research conducted by Pancholia et al. (2016) demonstrated that thirty-six structurally diverse benzo[d]thiazole-2-carboxamides showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with seventeen compounds exhibiting low to moderate Minimum Inhibitory Concentrations (MICs). A subset of these compounds showed low cytotoxicity, making them potential candidates for further drug development (Pancholia et al., 2016).
Synthesis and Chemical Analysis
Research by Rajaraman et al. (2015) focused on the synthesis and computational analysis of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone and its derivatives, providing insights into their structural characteristics and chemical behavior. The study used density functional theory (DFT) to predict molecular geometry, vibrational frequencies, and electronic properties, highlighting the potential of these compounds as novel materials for various applications, including nonlinear optical (NLO) materials due to their high μβ0 values (Rajaraman et al., 2015).
Structural Elucidation and Molecular Dynamics
Another significant contribution to understanding the structural aspects of related compounds was made by Richter et al. (2022), who reported on the structural study of a promising antitubercular drug candidate, BTZ043. Their research provided detailed insights into the molecular dynamics and conformational studies of BTZ043, highlighting the importance of such analyses in drug development (Richter et al., 2022).
Innovative Drug Discovery Scaffolds
Chalyk et al. (2017) explored the synthesis of 6-azaspiro[4.3]alkanes, presenting an innovative approach to creating new scaffolds for drug discovery. Their work demonstrated a novel method for synthesizing these compounds from four-membered-ring ketones, offering a new avenue for the development of pharmacologically active compounds (Chalyk et al., 2017).
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)10-1-2-11-12(7-10)21-9-18-11/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQLTQSEIYZOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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